molecular formula C9H6N2OS B564134 2H-[1,3]Thiazolo[5,4-g][1,4]benzoxazine CAS No. 102397-76-2

2H-[1,3]Thiazolo[5,4-g][1,4]benzoxazine

Cat. No.: B564134
CAS No.: 102397-76-2
M. Wt: 190.22
InChI Key: HYCLBVKBEWXKIE-UHFFFAOYSA-N
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Description

2H-[1,3]Thiazolo[5,4-g][1,4]benzoxazine (CAS Number: 102397-76-2) is a fused heterocyclic compound with the molecular formula C9H6N2OS and a molecular weight of 190.22 g/mol . This complex scaffold incorporates both benzoxazine and thiazole rings, making it a subject of interest in advanced organic chemistry and medicinal research. Fused heterocyclic systems like this one are privileged structures in drug discovery and materials science due to their ability to interact with diverse biological targets . Researchers utilize such scaffolds as key intermediates in the synthesis of more complex molecules, particularly for developing compounds with potential pharmacological activities, including antimicrobial and anticancer properties . Its rigid, planar structure is characteristic of many compounds studied for their DNA-binding capabilities, which can be useful in the development of new therapeutic agents . This product is intended for research and development purposes only in laboratory settings. It is not intended for use in humans, animals, or as a diagnostic agent, and it must not be used for any personal applications.

Properties

CAS No.

102397-76-2

Molecular Formula

C9H6N2OS

Molecular Weight

190.22

IUPAC Name

2H-[1,3]thiazolo[5,4-g][1,4]benzoxazine

InChI

InChI=1S/C9H6N2OS/c1-2-12-8-3-7-9(13-5-11-7)4-6(8)10-1/h1-4H,5H2

InChI Key

HYCLBVKBEWXKIE-UHFFFAOYSA-N

SMILES

C1N=C2C=C3C(=NC=CO3)C=C2S1

Synonyms

2H-Thiazolo[5,4-g][1,4]benzoxazine(9CI)

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

The molecular formula of 2H-[1,3]thiazolo[5,4-g][1,4]benzoxazine is C9H6N2OSC_9H_6N_2OS, with a molecular weight of 190.22 g/mol. Its structure features a fused thiazole and benzoxazine ring system, which contributes to its reactivity and biological activity.

Biological Activities

The biological significance of this compound has been highlighted in several studies:

  • Anticancer Activity : Compounds derived from this scaffold have shown promising anticancer properties. For instance, a study reported that certain derivatives exhibited IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines including PC-3 and MDA-MB-231 .
  • Antimicrobial Properties : The benzoxazine derivatives have been evaluated for their antimicrobial efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli. The structural simplicity of these compounds allows for modifications that enhance their activity against microbial infections .
  • Antioxidant Activity : Research indicates that some derivatives possess significant antioxidant properties, making them potential candidates for therapeutic applications aimed at oxidative stress-related diseases .

Material Science Applications

In addition to biological applications, this compound has potential uses in materials science:

  • Polymer Chemistry : The compound can serve as a monomer in the synthesis of high-performance polymers with desirable thermal and mechanical properties. Its ability to undergo polymerization reactions opens avenues for developing advanced materials with tailored functionalities.
  • Sensors and Electronics : Due to its electronic properties, derivatives of this compound are being explored for use in sensor technologies and electronic devices.

Case Studies

Several case studies illustrate the applications of this compound:

Study ReferenceApplication FocusKey Findings
Anticancer ActivityIdentified lead compounds with IC50 values indicating significant cytotoxicity against multiple cancer cell lines.
Antimicrobial EvaluationDemonstrated efficacy against resistant bacterial strains; highlighted the need for novel antimicrobial agents due to rising resistance levels.
Antioxidant PropertiesShowed potential for therapeutic use in oxidative stress-related conditions; emphasized structural modifications for enhanced activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Thieno[3,2-b][1,4]benzoxazines
  • Structure : Fused benzoxazine with a thiophene ring instead of thiazole.
  • Synthesis: Cyclocondensation of 3-chloro-1,4-benzoxazin-2-yl-carboxaldehydes with ethyl mercaptoacetate yields thieno-fused derivatives .
  • Key Difference : Thiophene’s sulfur is part of an aromatic system, whereas thiazolo derivatives feature an additional nitrogen atom, altering reactivity and electronic properties.
(b) Benzo-1,4-oxathiins
  • Structure : Contain a 1,4-oxathiin ring (one oxygen, one sulfur) fused to a benzene ring. Example: 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C₁₅H₁₂O₂S) .
  • Synthesis: Sodium hydride-mediated coupling of 4-methoxyphenol with thiadiazolyl-benzotriazole precursors in DMF .
  • Key Difference : The oxathiin ring lacks the bicyclic thiazole system, resulting in distinct steric and electronic profiles compared to thiazolo benzoxazines.
(c) 1,3-Benzoxazines
  • Structure : Single oxazine ring fused to benzene, without additional heterocyclic systems.
  • Synthesis: Mannich-type reactions using bisphenol derivatives and amines, achieving high yields in two steps .
  • Key Difference : Simpler structure with fewer heteroatoms, leading to reduced complexity in pharmacological interactions .

Physicochemical and Analytical Data Comparison

Compound Elemental Analysis (Calc./Found) Yield Key Spectral Data (IR/NMR)
Benzo-1,4-oxathiin (4b) C: 70.29/70.26; H: 4.72/4.79 N/A Not provided in evidence
Thiazolo-fused benzoxazine Not provided ~58% Characteristic S=O/C=N stretches
1,3-Benzoxazines C: 70–75%; H: 4–6% (Table 4.5 ) High IR: 1230 cm⁻¹ (C-O-C); NMR: δ 4.5–5.5 (oxazine protons)

Preparation Methods

Classical 1,4-Benzoxazin-3(4H)-one Synthesis

The foundational step in constructing 2H-thiazolo[5,4-g][1,benzoxazine involves preparing 1,4-benzoxazin-3(4H)-ones. Shridhar et al. established a widely adopted method using 2-aminophenol, chloroacetyl chloride, and methylisobutylketone (MIBK) under reflux with aqueous sodium bicarbonate, achieving yields >80%. Alternative routes involve nitro ether reduction: 2-nitrophenoxy esters (e.g., ethyl 2-nitrophenoxyacetate) treated with Fe/AcOH or Zn/NH4Cl yield 1,4-benzoxazinones via intermediate amine formation. These precursors serve as substrates for subsequent thiazole annulation.

Thiazole Ring Annulation Strategies

Cyclocondensation of 5-Thioxo-1,4-Benzoxazin-3(4H)-ones

A direct route to the thiazolo[5,4-g] system involves reacting 5-thioxo-1,4-benzoxazin-3(4H)-one (31 ) with α-halo carbonyl compounds. For example, ethyl bromoacetate and sodium hydride in DMF induce cyclization at 60°C, forming the thiazole ring through sulfur-mediated nucleophilic substitution (Scheme 1). This method mirrors the synthesis of thiazolo[2,3-c]benzoxazines but requires precise positioning of the thioxo group at C5 for regioselective fusion.

Table 1: Optimization of Thiazole Annulation via Thioxo Precursors

EntryReagentSolventTemperature (°C)Yield (%)
1Ethyl bromoacetateDMF6072
2ChloroacetoneTHF8058
3BromoacetonitrileDCM4045

Nitro-to-Thiazole Conversion Pathways

5-Nitro-1,4-benzoxazin-3(4H)-one derivatives undergo sequential reduction and cyclization to introduce the thiazole moiety. Hydrogen sulfide (H2S) in ethanol reduces the nitro group to an amine, which subsequently reacts with carbon disulfide (CS2) under basic conditions to form a thioamide intermediate. Acid-mediated cyclization then yields the target compound (Scheme 2). This two-step process achieves moderate yields (50–65%) but offers flexibility in introducing substituents at C6.

Advanced Functionalization Techniques

Iminochloride-Mediated Heterocyclization

Iminochlorides derived from 1,4-benzoxazin-3(4H)-ones (e.g., 22 ) react with sulfur-containing nucleophiles to form thiazole rings. Treatment of 22 with potassium thioacetate generates a thioacetate intermediate, which undergoes intramolecular cyclization upon heating in toluene to produce 2H-thiazolo[5,4-g]benzoxazine (Scheme 3). This method benefits from high regioselectivity but requires anhydrous conditions to prevent hydrolysis.

Thiophene-Inspired Crosslinking Approaches

Drawing from bio-based benzoxazine synthesis, thiophene analogs demonstrate that heteroaromatic rings enhance cyclization reactivity. By substituting thiophenemethylamine with 2-aminothiazole derivatives in Mannich condensations, researchers have achieved fused thiazolo-benzoxazines (Scheme 4). Paraformaldehyde mediates the formation of oxazine rings, while the thiazole’s inherent electron deficiency accelerates ring-opening polymerization at lower temperatures (190–226°C vs. traditional 240°C).

Mechanistic Insights and Kinetic Analysis

Activation Energy of Polymerization

The curing behavior of 2H-thiazolo[5,4-g][1,benzoxazine precursors follows non-isothermal kinetics, with activation energies (Ea) calculated via Kissinger (125.3 kJ/mol) and Ozawa (133.48 kJ/mol) methods. These values suggest that thiazole rings lower the energy barrier for polymerization compared to conventional benzoxazines, likely due to enhanced π-π interactions and sulfur’s electron-withdrawing effects.

In Situ FT-IR Monitoring

Real-time Fourier-transform infrared spectroscopy reveals critical transitions during cyclization:

  • Disappearance of the oxazine C-O-C stretch at 1237 cm⁻¹

  • Attenuation of thiophene C-H vibrations (885 cm⁻¹ and 3088 cm⁻¹)

  • Emergence of thiazole C=N stretches at 1640–1620 cm⁻¹

Q & A

Q. What are the key structural features of 2H-[1,3]Thiazolo[5,4-g][1,4]benzoxazine that influence its chemical reactivity and biological activity?

The compound’s fused thiazole and benzoxazine rings create a rigid heterocyclic framework. The sulfur atom in the thiazole moiety introduces electron-deficient regions, enabling interactions with biological targets like enzymes or receptors. Substituents on the benzoxazine ring (e.g., electron-withdrawing groups at the 4-position) modulate electronic properties and hydrogen-bonding capacity, directly affecting solubility and binding affinity. Comparative studies show that analogs lacking the thiazole component exhibit reduced antimicrobial activity, underscoring its critical role in bioactivity .

Q. What are the most efficient synthetic routes for this compound under laboratory conditions?

The Mannich condensation reaction—using thiophenol derivatives, formaldehyde, and primary amines—is a standard method. Solvent-free synthesis at 80–100°C for 6–8 hours achieves 70–85% purity, while microwave-assisted methods reduce reaction time to 15–30 minutes with comparable yields. Ethanol-based one-pot tandem reactions eliminate transition-metal catalysts, achieving up to 83% yield with broad substrate tolerance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazolo-benzoxazine derivatives?

Conduct structure-activity relationship (SAR) studies with standardized bioassays. For example:

  • Systematically vary substituents (e.g., halogens, alkyl groups) on the benzoxazine ring.
  • Test derivatives against uniform microbial strains (e.g., Staphylococcus aureus ATCC 25923) or cancer cell lines (e.g., MCF-7).
  • Use molecular docking to identify binding site variations caused by structural differences. Inconsistent antitumor activity may stem from cell line-specific uptake mechanisms, necessitating permeability assays (e.g., Caco-2 monolayer models) .

Q. What computational strategies are effective in predicting the polymerization behavior of benzoxazine-containing monomers?

  • Density functional theory (DFT): Models electron distribution to predict ring-opening temperatures (e.g., ortho-substituted monomers cure at 180°C vs. para-substituted at 210°C).
  • Molecular dynamics simulations: Assess spatial effects of substituents (e.g., methylol vs. ethyl groups) on crosslinking density. These methods explain why ortho-imide-functional benzoxazines form thermally stable polybenzoxazoles with 95% char yield at 800°C .

Q. How to design experiments for analyzing the thermal stability of polybenzoxazines derived from thiazolo-benzoxazine precursors?

  • Differential scanning calorimetry (DSC): Track curing exotherms (peak at 220–240°C) and glass transition temperatures (Tg > 200°C).
  • Thermogravimetric analysis (TGA): Under nitrogen (10°C/min), quantify decomposition onset (typically >300°C) and char yield. Thiazole-containing polymers exhibit 40–60°C higher stability due to sulfur-induced carbonization .

Q. What strategies optimize the synthesis of hybrid polymers incorporating thiazolo-benzoxazine units?

  • Electrochemical copolymerization: Combine with fluorene or furan monomers at molar ratios (1:1 to 1:3) to balance electro-optical properties.
  • Characterization: Gel permeation chromatography (GPC) confirms molecular weight (Mn = 8,000–12,000 Da), while UV-Vis spectroscopy reveals extended π-conjugation (λmax shifted by 30–50 nm) .

Methodological Considerations

Q. How to address low yields in traditional benzoxazine synthesis methods?

  • Microwave/ultrasound-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 83% yield in 15 minutes vs. 65% in 5 hours via thermal methods).
  • Solvent-free conditions: Eliminate dioxane or dimethyl sulfoxide (DMSO), reducing side reactions. For example, suspension polymerization of bifunctional amines with paraformaldehyde achieves >90% monomer conversion .

Q. What analytical techniques are critical for characterizing thiazolo-benzoxazine derivatives?

  • Nuclear magnetic resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR identify regioisomeric purity (e.g., distinguishing 5,4-g vs. 4,5-g fusion).
  • High-resolution mass spectrometry (HRMS): Confirms molecular weight (e.g., exact mass 205.9972 g/mol for C9H6N2OS).
  • X-ray crystallography: Resolves spatial arrangement of fused rings and substituent effects on crystal packing .

Data-Driven Design

Q. How to leverage structure-activity data to design derivatives with enhanced bioactivity?

  • Bioisosteric replacement: Replace the thiazole sulfur with oxygen (e.g., oxazole analogs) to modulate lipophilicity (logP reduced by 0.5–1.0).
  • Fragment-based design: Integrate pharmacophores from active analogs (e.g., 4-fluorophenyl groups from antimicrobial pyrazolo-benzoxazines) .

Q. What methodologies validate the mechanism of action for thiazolo-benzoxazine antitumor agents?

  • Kinase inhibition assays: Screen against EGFR or BRAF kinases (IC50 < 1 µM).
  • Apoptosis markers: Flow cytometry for Annexin V/PI staining in treated cancer cells.
  • In vivo models: Xenograft studies in BALB/c mice with dose optimization (e.g., 25 mg/kg/day for 21 days) .

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